Cas no 1898001-94-9 (1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine)

1-(3-Bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine is a brominated dimethoxyphenyl derivative with a tertiary amine functional group. This compound is of interest in synthetic organic chemistry due to its structural features, which include electron-rich aromatic substitution and a sterically hindered amine moiety. The presence of bromine at the 3-position enhances its reactivity in cross-coupling reactions, making it a potential intermediate for pharmaceuticals or agrochemicals. The dimethoxy groups contribute to solubility in polar organic solvents, while the branched alkylamine chain may influence biological activity. Its well-defined structure allows for precise modifications, supporting applications in medicinal chemistry research and specialized synthesis.
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine structure
1898001-94-9 structure
商品名:1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
CAS番号:1898001-94-9
MF:C12H18BrNO2
メガワット:288.180822849274
CID:6245904
PubChem ID:117465339

1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine 化学的及び物理的性質

名前と識別子

    • 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
    • EN300-1925683
    • 1898001-94-9
    • インチ: 1S/C12H18BrNO2/c1-12(2,14)7-8-5-9(13)11(16-4)10(6-8)15-3/h5-6H,7,14H2,1-4H3
    • InChIKey: FYHIEMOBVPLYIK-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=C(C=C(C=1)CC(C)(C)N)OC)OC

計算された属性

  • せいみつぶんしりょう: 287.05209g/mol
  • どういたいしつりょう: 287.05209g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 223
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 44.5Ų

1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1925683-10.0g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
10g
$4421.0 2023-06-01
Enamine
EN300-1925683-1.0g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
1g
$1029.0 2023-06-01
Enamine
EN300-1925683-1g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
1g
$1029.0 2023-09-17
Enamine
EN300-1925683-5g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
5g
$2981.0 2023-09-17
Enamine
EN300-1925683-0.05g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
0.05g
$864.0 2023-09-17
Enamine
EN300-1925683-0.5g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
0.5g
$987.0 2023-09-17
Enamine
EN300-1925683-0.25g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
0.25g
$946.0 2023-09-17
Enamine
EN300-1925683-5.0g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
5g
$2981.0 2023-06-01
Enamine
EN300-1925683-10g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
10g
$4421.0 2023-09-17
Enamine
EN300-1925683-0.1g
1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine
1898001-94-9
0.1g
$904.0 2023-09-17

1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine 関連文献

1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amineに関する追加情報

1-(3-Bromo-4,5-Dimethoxyphenyl)-2-Methylpropan-2-Amine: A Comprehensive Overview

The compound with CAS No. 1898001-94-9, commonly referred to as 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which combines a brominated aromatic ring with a tertiary amine group, making it a versatile building block for various applications.

1-(3-Bromo-4,5-Dimethoxyphenyl)-2-Methylpropan-2-Amine exhibits a complex molecular architecture that includes a bromine atom at the 3-position of the phenyl ring, along with methoxy groups at the 4 and 5 positions. The presence of these substituents significantly influences the compound's electronic properties and reactivity. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel drug candidates targeting neurodegenerative diseases.

One of the most intriguing aspects of this compound is its ability to participate in a wide range of chemical reactions. For instance, the bromine atom at the 3-position can act as an electrophilic site for nucleophilic aromatic substitution reactions, while the tertiary amine group provides a platform for various alkylation and acylation processes. These properties make 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine an invaluable tool in medicinal chemistry for constructing complex molecular frameworks.

Recent advancements in synthetic methodology have further enhanced our ability to manipulate this compound. For example, researchers have successfully employed catalytic asymmetric synthesis to construct enantiomerically enriched derivatives of 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amine, paving the way for the exploration of stereochemical effects in drug design. These developments underscore the importance of this compound as a key intermediate in modern drug discovery pipelines.

In addition to its role in pharmaceutical research, 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amines has also found applications in materials science. Its unique electronic properties make it a promising candidate for use in organic electronics and optoelectronic devices. For instance, studies have demonstrated that derivatives of this compound can serve as efficient charge transport layers in organic light-emitting diodes (OLEDs), significantly improving device performance and stability.

The synthesis of 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amines typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the bromination of a suitably substituted phenol derivative followed by alkylation to introduce the tertiary amine group. Recent optimizations in these reaction sequences have led to higher yields and improved selectivity, making large-scale production more feasible.

From an environmental standpoint, understanding the fate and transport of 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amines in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further research is needed to fully characterize its environmental behavior and ensure sustainable practices during its production and use.

In conclusion, 1-(3-bromo-4,5-dimethoxyphenyl)-2-methylpropan-2-amines stands out as a versatile and multifaceted compound with significant implications across diverse scientific disciplines. Its unique chemical properties, coupled with ongoing advancements in synthetic methodology and application development, position it as a key player in both academic research and industrial innovation.

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